molecular formula C28H22N4O3S B11771158 N'-(2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetyl)benzohydrazide

N'-(2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetyl)benzohydrazide

Cat. No.: B11771158
M. Wt: 494.6 g/mol
InChI Key: BLALUEOJDBKLCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetyl)benzohydrazide is a complex organic compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as precursors for the synthesis of various heterocyclic compounds. The presence of multiple functional groups, including cyano, methoxy, and phenyl groups, makes this compound highly versatile in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetyl)benzohydrazide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the solvent-free reaction of aryl amines with ethyl cyanoacetate at elevated temperatures (around 150°C) to yield cyanoacetanilide derivatives . Another method involves stirring the reactants without solvent at room temperature or using a steam bath .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are often carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity. Catalysts and solvents may be used to optimize the reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-(2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetyl)benzohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alkyl cyanoacetates, aryl amines, and various oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions include various heterocyclic compounds, which are of significant interest in medicinal chemistry due to their potential therapeutic properties .

Scientific Research Applications

N’-(2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetyl)benzohydrazide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N’-(2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetyl)benzohydrazide involves its interaction with molecular targets and pathways in biological systems. The cyano and methoxy groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetyl)benzohydrazide is unique due to its combination of functional groups, which provides a high degree of reactivity and versatility in chemical synthesis. Its ability to form various heterocyclic compounds makes it valuable in medicinal chemistry and drug development .

Properties

Molecular Formula

C28H22N4O3S

Molecular Weight

494.6 g/mol

IUPAC Name

N'-[2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanylacetyl]benzohydrazide

InChI

InChI=1S/C28H22N4O3S/c1-35-22-14-12-19(13-15-22)23-16-25(20-8-4-2-5-9-20)30-28(24(23)17-29)36-18-26(33)31-32-27(34)21-10-6-3-7-11-21/h2-16H,18H2,1H3,(H,31,33)(H,32,34)

InChI Key

BLALUEOJDBKLCF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NNC(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.